"Thalidomide-Piperazine-Piperidine hydrochloride" synthesis and characterization
"Thalidomide-Piperazine-Piperidine hydrochloride" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Thalidomide-Piperazine-Piperidine Hydrochloride
Executive Summary
Targeted protein degradation has emerged as a revolutionary therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at its forefront. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The efficacy of a PROTAC is critically dependent on its constituent parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. Thalidomide and its analogs are highly effective ligands for the Cereblon (CRBN) E3 ligase, making them foundational components in many PROTACs.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of Thalidomide-Piperazine-Piperidine hydrochloride , a key building block that incorporates the CRBN ligand and a versatile linker moiety for subsequent conjugation.[2][3] We will explore the strategic rationale behind its synthesis, provide detailed experimental protocols, and outline a rigorous analytical workflow for its complete characterization, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Architecture of a Protein Degrader
The PROTAC Mechanism and the Role of Cereblon
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[4] They act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase. The thalidomide moiety within our title compound is a potent binder of Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1] By binding to CRBN, thalidomide and its derivatives can induce the degradation of specific "neosubstrates," a mechanism that is harnessed in PROTAC design to degrade a chosen POI.[5]
Thalidomide-Piperazine-Piperidine Hydrochloride: A Versatile Building Block
The subject of this guide, Thalidomide-Piperazine-Piperidine hydrochloride, is a synthesized E3 ligase ligand-linker conjugate.[2][4] Its structure consists of three key components:
-
The Thalidomide Core: This serves as the CRBN-binding "warhead."
-
The Piperazine-Piperidine Linker: This dual-heterocycle chain provides a defined spatial orientation and an exit vector for attachment to a POI ligand. The piperazine and piperidine rings offer a degree of rigidity that can reduce conformational flexibility, potentially improving cellular permeability and binding affinity.[6]
-
The Hydrochloride Salt: Formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and handling stability of amine-containing compounds.[4]
This molecule is not an end-drug itself but a critical intermediate, designed for efficient coupling to a vast array of ligands targeting proteins for degradation.
Synthesis Strategy and Retrosynthetic Analysis
The synthesis of a complex molecule like Thalidomide-Piperazine-Piperidine hydrochloride requires a robust and logical strategy. The causality behind our chosen pathway is to assemble the molecule from readily available starting materials in a convergent manner, maximizing yield and simplifying purification.
Retrosynthetic Deconstruction
A retrosynthetic analysis reveals a logical disconnection point at the aryl C-N bond between the thalidomide phthalimide ring and the piperazine linker. This suggests a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction as the key bond-forming step. The molecule can be broken down into two primary synthons: a reactive thalidomide precursor and the piperazine-piperidine linker.
Proposed Synthetic Pathway
Our forward synthesis is designed as a three-stage process: (1) Synthesis of the electrophilic thalidomide core, (2) Preparation of the nucleophilic linker, and (3) Coupling followed by salt formation.
Detailed Experimental Protocols
Safety Precaution: Thalidomide and its derivatives are known teratogens and must be handled with extreme caution, using appropriate personal protective equipment (PPE) and containment procedures in a designated laboratory area.[7]
Protocol 3.1: Synthesis of (±)-4-Fluoro-Thalidomide (Synthon A)
This protocol is adapted from general methods for synthesizing thalidomide analogs.[8]
-
Step 1: N-Phthaloylation. To a solution of L-glutamine (1.0 eq) in acetic acid, add 3-fluorophthalic anhydride (1.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC for the consumption of starting materials.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate (N-(3-fluoro-phthaloyl)-L-glutamine) by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Glutarimide Ring Closure. Suspend the dried intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.
-
Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (±)-4-fluoro-thalidomide as a white solid.
Protocol 3.2: Synthesis of 1-(Piperidin-4-yl)piperazine (Synthon B)
This protocol follows standard procedures for reductive amination and deprotection.[9]
-
Step 1: Reductive Amination. In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) and piperazine (1.2 eq) in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain crude tert-butyl 4-(piperazin-1-yl)-3,6-dihydropyridine-1(2H)-carboxylate.
-
Step 2: Reduction. Dissolve the crude intermediate in methanol and add Palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the double bond is reduced.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
Step 3: Boc Deprotection. Dissolve the resulting saturated intermediate in DCM and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solvent under reduced pressure. Neutralize with a base (e.g., NaOH solution) and extract the product into an organic solvent, or use the resulting salt directly in the next step after purification if necessary.
Protocol 3.3: Coupling and Salt Formation
-
Step 1: SNAr Coupling. In a sealed vessel, dissolve (±)-4-fluoro-thalidomide (1.0 eq) and 1-(piperidin-4-yl)piperazine (1.1 eq) in dimethyl sulfoxide (DMSO).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) as a non-nucleophilic base.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude free base by flash column chromatography on silica gel.
-
Step 2: Hydrochloride Salt Formation. Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, Thalidomide-Piperazine-Piperidine hydrochloride.
Comprehensive Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and purity of the final compound.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural verification, providing detailed information on atom connectivity.[11][12]
-
Experimental Protocol: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[13] Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Expert Insight - Conformational Dynamics: The piperazine ring can exhibit complex dynamic behavior, including chair-chair interconversion and restricted rotation around amide bonds (if present).[14][15] In the case of our target molecule, the N-aryl bond to the piperazine may also show restricted rotation. This can lead to broadened signals or even the appearance of multiple sets of signals (rotamers) at room temperature.[16] Performing variable-temperature (VT) NMR experiments can help resolve these complexities by either sharpening signals at higher temperatures (fast exchange) or resolving distinct conformers at lower temperatures (slow exchange).[14]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Moiety | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| Phthalimide | 7.0 - 8.0 (Ar-H) | ~167 (C=O), 110-150 (Ar-C) |
| Glutarimide | 11.1 (NH, broad s), 5.1 (CH, dd), 2.0-2.9 (CH₂) | ~170, ~173 (C=O), ~50 (CH), ~31 (CH₂), ~22 (CH₂) |
| Piperazine | 2.5 - 3.5 (CH₂, broad multiplets) | ~45 - 55 (CH₂) |
| Piperidine | 1.5 - 3.2 (CH, CH₂, broad multiplets) | ~40 - 50 (CH, CH₂) |
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as a primary identity test.[12]
-
Experimental Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Expected Data: The primary ion observed in positive mode will be the [M+H]⁺ ion of the free base (the HCl is lost). For the chemical formula C₂₂H₂₈N₅O₄ (free base), the expected monoisotopic mass is 426.2136 Da. HRMS should confirm this mass to within 5 ppm, validating the elemental composition. Fragmentation patterns (MS/MS) can be analyzed to confirm the connectivity of the thalidomide, piperazine, and piperidine units.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.[17]
-
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Data Interpretation: The purity is determined by the area percentage of the main product peak. A successful synthesis should yield a purity of >95%.
Conclusion and Future Outlook
This guide has detailed a robust and scientifically grounded approach to the synthesis and characterization of Thalidomide-Piperazine-Piperidine hydrochloride. By understanding the rationale behind the synthetic strategy—from retrosynthetic analysis to the choice of coupling reactions—and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this critical intermediate. The rigorous characterization, particularly the application of advanced NMR techniques to understand conformational dynamics, ensures the quality and reliability of the building block.
The validated Thalidomide-Piperazine-Piperidine hydrochloride is now primed for the next crucial stage in drug discovery: its conjugation to a ligand for a specific protein of interest. This final step will complete the PROTAC molecule, paving the way for biological evaluation and the potential development of a novel therapeutic agent.
References
A consolidated list of authoritative sources for further reading and verification.
-
Advances in Analytical Techniques for Drug Discovery and Development (2024). Journal of Advanced Bio-Technology. [Link]
-
Structural studies reveal thalidomide's mechanism of action and clinical effects (2015). National Institutes of Health (NIH). [Link]
-
Solid-Phase Synthesis of Thalidomide and Its Analogues (2001). ACS Combinatorial Science. [Link]
-
A Novel Green Synthesis of Thalidomide and Analogs (2017). Journal of Chemistry. [Link]
-
Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules . International Journal of Current Science Research and Review. [Link]
-
Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity... (2003). Journal of Medicinal Chemistry. [Link]
-
Development of Analogs of Thalidomide (2020). Encyclopedia.pub. [Link]
-
Complex Biomolecules Require Analytical Evolution (2021). Pharmaceutical Technology. [Link]
-
How are chemical structures analyzed in drug discovery? (2024). Patsnap Synapse. [Link]
-
Analytical Techniques in Pharmaceutical Analysis (2023). Pharma Focus Asia. [Link]
-
Thalidomide and thalidomide analogs synthesized (2017). ResearchGate. [Link]
-
Thalidomide-Piperazine-Piperidine hydrochloride . DC Chemicals. [Link]
-
Molecular mechanisms of thalidomide and its derivatives (2017). Journal of Pharmacological Sciences. [Link]
-
An in-depth review of thalidomide's basic moieties (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Dose-response characterization of the influence of thalidomide... (2022). ResearchGate. [Link]
-
Thalidomide-piperazine-Boc . PubChem. [Link]
-
A Novel and Efficient Synthesis of Thalidomide (2011). International Journal of ChemTech Research. [Link]
-
Thalidomide . PubChem. [Link]
-
Thalidomide-Piperazine-Piperidine . MySkinRecipes. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines (2022). Molecules. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution (2022). RSC Advances. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 (2023). Molecules. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives (2023). ChemRxiv. [Link]
Sources
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-Piperazine-Piperidine hydrochloride|CAS 2599846-44-1|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy Thalidomide-piperazine (hydrochloride) [smolecule.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. View of Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules [ijsetpub.com]
- 12. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. ijpsjournal.com [ijpsjournal.com]
